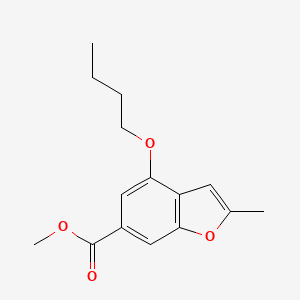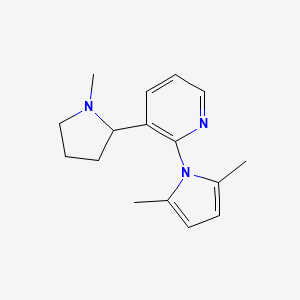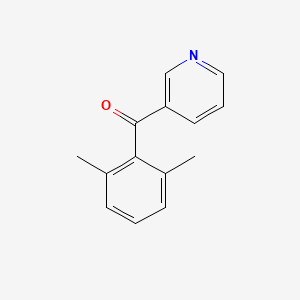![molecular formula C11H13ClN2O B11809478 5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11809478.png)
5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is part of the benzo[d]isoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Análisis De Reacciones Químicas
5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine can be compared with other similar compounds, such as:
5-Chloro-benzo[d]isoxazol-3-ylamine: Similar structure but lacks the isobutyl group.
N-isobutylbenzo[d]isoxazol-3-amine: Similar structure but lacks the chlorine atom.
The presence of both the chlorine and isobutyl groups in this compound makes it unique and may confer specific chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13ClN2O |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
5-chloro-N-(2-methylpropyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C11H13ClN2O/c1-7(2)6-13-11-9-5-8(12)3-4-10(9)15-14-11/h3-5,7H,6H2,1-2H3,(H,13,14) |
Clave InChI |
UWNCJPZQPFYALM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=NOC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B11809406.png)



![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)




![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)

![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809470.png)

